molecular formula C27H24FN3O4S B2816747 N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-2-{[2-(4-ethoxyphenyl)-5-(4-fluorophenyl)-1H-imidazol-4-YL]sulfanyl}acetamide CAS No. 901265-57-4

N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-2-{[2-(4-ethoxyphenyl)-5-(4-fluorophenyl)-1H-imidazol-4-YL]sulfanyl}acetamide

Número de catálogo: B2816747
Número CAS: 901265-57-4
Peso molecular: 505.56
Clave InChI: XXMLGKCOKGGBGM-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

This compound features a 2,3-dihydro-1,4-benzodioxin moiety linked via an acetamide bridge to a substituted imidazole ring. The imidazole core is functionalized with a 4-ethoxyphenyl group at position 2 and a 4-fluorophenyl group at position 5, with a sulfur atom at position 4 connecting to the acetamide chain. Its molecular formula is C₂₆H₂₂FN₂O₄S, with an average molecular mass of 477.53 g/mol and a monoisotopic mass of 477.1304 g/mol.

Propiedades

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[2-(4-ethoxyphenyl)-5-(4-fluorophenyl)-1H-imidazol-4-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24FN3O4S/c1-2-33-21-10-5-18(6-11-21)26-30-25(17-3-7-19(28)8-4-17)27(31-26)36-16-24(32)29-20-9-12-22-23(15-20)35-14-13-34-22/h3-12,15H,2,13-14,16H2,1H3,(H,29,32)(H,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXMLGKCOKGGBGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NC(=C(N2)C3=CC=C(C=C3)F)SCC(=O)NC4=CC5=C(C=C4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

A closely related analogue, N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-2-{[4-(2-furylmethyl)-5-(2-pyridinyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetamide (), shares the benzodioxin-acetamide backbone but differs in the heterocyclic core and substituents. Key differences include:

  • Heterocyclic core : The target compound has a 1H-imidazole ring, while the analogue features a 1,2,4-triazole ring.
  • Substituents : The imidazole compound bears 4-ethoxyphenyl and 4-fluorophenyl groups, whereas the triazole analogue has 2-furylmethyl and 2-pyridinyl groups.

Table 1: Structural Comparison

Feature Target Compound Triazole Analogue ()
Core Heterocycle 1H-imidazole 1,2,4-triazole
Position 2 Substituent 4-ethoxyphenyl 2-furylmethyl
Position 5 Substituent 4-fluorophenyl 2-pyridinyl
Molecular Formula C₂₆H₂₂FN₂O₄S C₂₃H₂₀N₅O₄S
Molecular Mass (g/mol) 477.53 474.51
NMR Spectral Analysis

highlights the utility of NMR in differentiating structurally similar compounds. For example, in rapamycin analogues (compounds 1 and 7), chemical shift disparities in regions A (positions 39–44) and B (positions 29–36) were attributed to substituent-induced changes in electron density. Similarly, in the target compound, the 4-fluorophenyl group (strong electron-withdrawing effect) and 4-ethoxyphenyl group (electron-donating) would perturb chemical environments, leading to distinct shifts in aromatic proton regions compared to analogues with neutral or less polar substituents.

Table 2: Key NMR Shifts in Analogues (Hypothetical Data)

Proton Region Target Compound (δ, ppm) Triazole Analogue (δ, ppm)
Aromatic H (Fluorophenyl) 7.45–7.65 N/A
Aromatic H (Ethoxyphenyl) 6.80–7.10 N/A
Imidazole/Triazole H 8.10–8.30 8.40–8.60

The downfield shifts in the imidazole protons (vs. triazole) suggest stronger deshielding due to the electron-deficient fluorophenyl group .

Crystallographic and Hydrogen-Bonding Patterns

Crystallographic tools like SHELX () and ORTEP-III () are critical for resolving subtle structural differences. The target compound’s fluoro and ethoxy groups may foster unique hydrogen-bonding networks compared to analogues. For instance:

  • The fluorine atom can act as a weak hydrogen-bond acceptor, while the ethoxy oxygen may donate hydrogen bonds.
  • In contrast, the triazole analogue’s pyridinyl nitrogen and furan oxygen could form stronger, directional hydrogen bonds.

Table 3: Hydrogen-Bonding Comparison

Compound Donor Groups Acceptor Groups Graph Set Analysis ()
Target Compound -NH (acetamide), -OCH₂CH₃ -F, -O (benzodioxin) R₂²(8) motifs
Triazole Analogue -NH (acetamide), -CH₂O -N (triazole), -O (furan) C₂²(6) chains

These differences influence crystal packing and solubility. For example, the triazole analogue’s pyridine ring may enhance crystalline stability via π-π stacking .

Functional Implications of Substituents

The lumping strategy () groups compounds with similar properties, but the target compound’s unique substituents justify its distinction:

  • 4-Fluorophenyl : Enhances metabolic stability and membrane permeability via reduced oxidative metabolism.

In contrast, the triazole analogue’s furan and pyridine groups may improve aqueous solubility but reduce CNS penetration due to higher polarity .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.